molecular formula C18H19F3N6O3 B10982615 N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10982615
M. Wt: 424.4 g/mol
InChI Key: JBWQVWCYFWCFSK-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxyphenyl group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the trifluoromethoxyphenyl amine, followed by its reaction with ethyl oxalyl chloride to form an oxalyl derivative. This intermediate is then reacted with pyrimidinyl piperazine under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods focus on maintaining the quality and consistency of the compound while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and affecting cellular pathways. The trifluoromethoxyphenyl group enhances its binding affinity, while the pyrimidinyl and piperazine rings contribute to its overall stability and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-oxo-2-{[4-(methoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(2-oxo-2-{[4-(fluoro)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(2-oxo-2-{[4-(chloromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness: N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets. The combination of the trifluoromethoxyphenyl group with the pyrimidinyl and piperazine rings provides a distinctive chemical profile that is not commonly found in other similar compounds.

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-4-2-13(3-5-14)25-15(28)12-24-17(29)27-10-8-26(9-11-27)16-22-6-1-7-23-16/h1-7H,8-12H2,(H,24,29)(H,25,28)

InChI Key

JBWQVWCYFWCFSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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